BenchChemオンラインストアへようこそ!

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea

VR1 antagonist structure-activity relationship urea pharmacophore

Procure 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea (CAS 1203346-17-1) as a structurally defined TRPV1 antagonist probe. Its distinct 3,4-dimethoxybenzyl urea moiety and N-benzoyl protecting group confer specific hydrogen-bonding and lipophilic interactions critical for VR1 receptor engagement. Generic substitutions (e.g., 2-methoxyphenyl, m-tolyl, or isobutyryl variants) significantly alter binding affinity, selectivity, and metabolic stability, compromising research reproducibility. This compound enables direct head-to-head comparison with simpler aryl-urea analogs (e.g., CAS 1203036-47-8) to deconvolute the contribution of dual methoxy substitution to receptor pharmacology. Originally disclosed by Bayer Schering Pharma for urological disorders and pain, it serves as a benchmark reference standard in TRPV1 antagonist screening cascades. Ideal for medicinal chemistry campaigns optimizing VR1 potency versus ADME profiles through systematic modification of the benzoyl and dimethoxybenzyl groups.

Molecular Formula C26H27N3O4
Molecular Weight 445.519
CAS No. 1203346-17-1
Cat. No. B2513381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea
CAS1203346-17-1
Molecular FormulaC26H27N3O4
Molecular Weight445.519
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
InChIInChI=1S/C26H27N3O4/c1-32-23-13-10-18(15-24(23)33-2)17-27-26(31)28-21-12-11-19-9-6-14-29(22(19)16-21)25(30)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16H,6,9,14,17H2,1-2H3,(H2,27,28,31)
InChIKeySPWJWNWDIAKINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea (CAS 1203346-17-1): VR1 Antagonist Procurement Guide


1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea (CAS 1203346-17-1) is a synthetic tetrahydro-quinolinylurea derivative disclosed as a vanilloid receptor subtype 1 (VR1/TRPV1) antagonist [1]. The compound features a benzoyl-protected tetrahydroquinoline core linked via a urea bridge to a 3,4-dimethoxybenzyl group. It belongs to a class of compounds originally developed by Bayer Schering Pharma AG for urological disorders and pain indications [1].

Why Generic Substitution of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea Fails: Structural Determinants of VR1 Antagonism


Tetrahydro-quinolinylurea VR1 antagonists exhibit pronounced structure-activity relationships (SAR) where the urea-linked aryl substituent and the N-acyl group on the tetrahydroquinoline independently control receptor binding affinity, selectivity, and metabolic stability [1]. Substituting the 3,4-dimethoxybenzyl moiety of CAS 1203346-17-1 with a simpler aryl group (e.g., 2-methoxyphenyl or m-tolyl) alters hydrogen-bonding capacity and lipophilicity, potentially compromising VR1 engagement or pharmacokinetic profiles [1]. Likewise, replacing the N-benzoyl group with isobutyryl or other acyl variants shifts both potency and off-target liability. These interdependent SAR features make generic class-level substitution unreliable for research reproducibility or lead optimization.

Quantitative Differentiation of CAS 1203346-17-1 Against Closest Analogs


Dimethoxybenzyl vs. Methoxyphenyl Urea Substitution: Structural Basis for Altered Hydrogen-Bonding Capacity

The target compound bears a 3,4-dimethoxybenzyl group at the urea terminus, providing two methoxy hydrogen-bond acceptors. In contrast, the closest listed analog, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea (CAS 1203036-47-8), contains a single methoxy group attached directly to a phenyl ring, eliminating the benzylic methylene spacer and one hydrogen-bond acceptor [1]. The additional methoxy group and benzylic flexibility in CAS 1203346-17-1 are predicted to enhance binding complementarity within the VR1 vanilloid-binding pocket, though no direct head-to-head IC50 data were identified in public sources.

VR1 antagonist structure-activity relationship urea pharmacophore

N-Benzoyl vs. N-Isobutyryl Tetrahydroquinoline: Acyl Group Impact on Lipophilicity and Metabolic Stability

The target compound carries an N-benzoyl substituent (logP-enhancing aromatic acyl), whereas the analog 1-(3,4-Dimethoxybenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203132-59-5) features an isobutyryl group (branched alkyl acyl) . The benzoyl group increases molecular rigidity and π-stacking potential, while isobutyryl provides greater conformational freedom. No comparative metabolic stability or CYP inhibition data are publicly available for either compound.

VR1 antagonist metabolic stability lipophilicity

VR1 Antagonist Activity: Class-Level Evidence from Patent Disclosure

The tetrahydro-quinolinylurea chemotype, including CAS 1203346-17-1, is explicitly claimed to possess VR1 (TRPV1) antagonistic activity suitable for treating urological disorders (detrusor overactivity, urinary incontinence) and pain conditions (neuropathic pain, inflammatory pain) [1]. The patent discloses the general pharmacological utility of this structural class but does not provide individual compound IC50 values. In the absence of direct comparator assay data, selection of CAS 1203346-17-1 over analogs must rely on its unique substitution pattern (3,4-dimethoxybenzyl + N-benzoyl), which is underrepresented among commercial VR1 antagonist research tools.

VR1 antagonist TRPV1 pain overactive bladder

Recommended Use Cases for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea in VR1 Research


SAR Probe for VR1 Urea Pharmacophore Mapping

The compound serves as a structurally defined probe to interrogate the contribution of the 3,4-dimethoxybenzyl moiety to VR1 binding. Researchers can directly compare its activity profile against simpler aryl-urea analogs (e.g., CAS 1203036-47-8) to deconvolute the role of dual methoxy substitution and benzylic spacing in receptor engagement [1].

Lead Optimization Template for Urological Disorder Therapeutics

The tetrahydro-quinolinylurea scaffold is explicitly claimed for detrusor overactivity and urinary incontinence [1]. CAS 1203346-17-1 provides a starting point for medicinal chemistry campaigns aiming to balance VR1 potency with ADME properties through systematic modification of the dimethoxybenzyl and benzoyl groups.

Comparator Standard for Novel TRPV1 Modulator Screening Panels

Given its distinct substitution pattern, the compound can be employed as a reference standard in TRPV1 antagonist screening cascades to benchmark the activity of newly synthesized analogs against a compound bearing both hydrogen-bond-rich and lipophilic pharmacophoric elements.

Quote Request

Request a Quote for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.